

Technical Guide: Physical Properties of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of its physical properties is essential for its proper handling, characterization, and utilization in synthetic and developmental processes. This guide provides a comprehensive overview of the known physical and spectral properties of **(S)-1-(2-chlorophenyl)ethanol**, along with detailed experimental protocols for their determination.

General Information

Property	Value	Reference
Chemical Name	(1S)-1-(2-chlorophenyl)ethanol	[1]
Synonyms	(S)-2-Chloro-alpha-methylbenzyl alcohol	[1]
CAS Number	131864-71-6	[1]
Molecular Formula	C ₈ H ₉ ClO	[1]
Molecular Weight	156.61 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-chlorophenyl)ethanol is presented below. It is important to note that some of these properties have been reported for the racemic mixture.

Property	Value	Conditions
Melting Point	Not available (liquid at room temperature)	-
Boiling Point	121-123 °C	at 14 mmHg [4]
Density	1.18 g/cm ³	Temperature not specified [4]
Refractive Index	1.5420-1.5480	at 20 °C [5]
Specific Rotation ([α]D)	-17.65°	at 29 °C (c = 0.58 in CH ₂ Cl ₂) (inferred) [6]
Solubility	Slightly soluble in water.	[1]

Spectral Data

The following tables summarize the characteristic spectral data for 1-(2-chlorophenyl)ethanol.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.60 (approx.)	d	Ar-H	
7.28-7.34 (approx.)	m	Ar-H	
7.20 (approx.)	t	J = 7.6	Ar-H
5.10-5.15 (approx.)	m	CH-OH	
2.34 (approx.)	s	OH	
1.47 (approx.)	d	J = 6.4	CH ₃

Note: The provided assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
143.1 (approx.)	Ar-C (C-Cl)
131.6 (approx.)	Ar-C
129.4 (approx.)	Ar-CH
128.4 (approx.)	Ar-CH
127.2 (approx.)	Ar-CH
126.4 (approx.)	Ar-CH
66.9 (approx.)	CH-OH
23.5 (approx.)	CH ₃

Note: The provided assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3357 (approx.)	Strong, Broad	O-H stretch (alcohol)
3069 (approx.)	Medium	C-H stretch (aromatic)
1474, 1437 (approx.)	Medium	C=C stretch (aromatic ring)
1048 (approx.)	Strong	C-O stretch (secondary alcohol)
754 (approx.)	Strong	C-H bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

m/z	Relative Intensity	Possible Fragment
156	Moderate	[M] ⁺ (Molecular ion)
141	High	[M - CH ₃] ⁺
125	Moderate	[M - OCH ₃] ⁺ or [M - H ₂ O - H] ⁺
111	Moderate	[C ₇ H ₄ Cl] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Specific Rotation

Objective: To measure the specific rotation of **(S)-1-(2-chlorophenyl)ethanol**.

Apparatus: Polarimeter, volumetric flask (10 mL), analytical balance, syringe.

Procedure:

- Accurately weigh approximately 58 mg of **(S)-1-(2-chlorophenyl)ethanol**.

- Quantitatively transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in and dilute to the mark with dichloromethane (CH_2Cl_2).
- Transfer the solution to a 1 dm polarimeter cell, ensuring no air bubbles are present.
- Measure the optical rotation at 29 °C using the sodium D-line (589 nm).
- The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.^[7]

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **(S)-1-(2-chlorophenyl)ethanol**.

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl_3), micropipette.

Procedure:

- Dissolve 5-10 mg of **(S)-1-(2-chlorophenyl)ethanol** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry NMR tube.
- Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ¹³C NMR spectrum, which may require a larger number of scans.
- Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

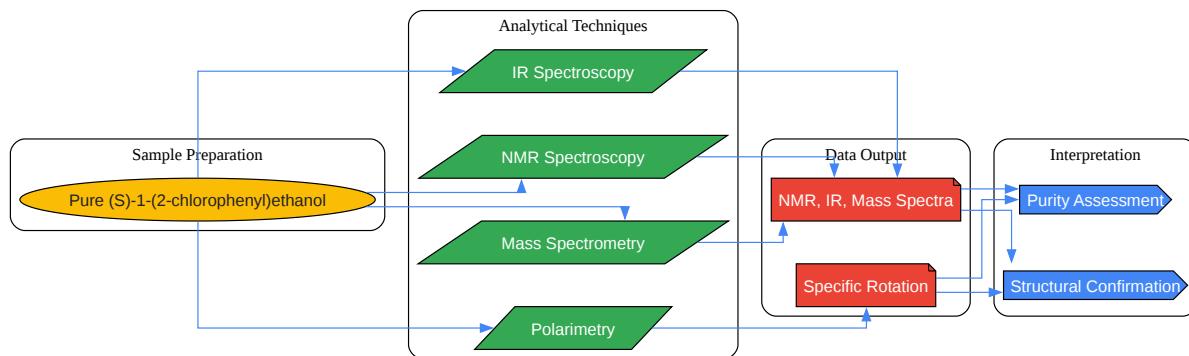
Objective: To obtain the infrared spectrum of **(S)-1-(2-chlorophenyl)ethanol**.

Apparatus: FTIR spectrometer with a liquid sample holder (e.g., salt plates).

Procedure:

- Place a drop of neat **(S)-1-(2-chlorophenyl)ethanol** between two salt plates (e.g., NaCl or KBr).
- Mount the salt plates in the spectrometer's sample holder.
- Acquire the spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)


Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of **(S)-1-(2-chlorophenyl)ethanol**.

Apparatus: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Procedure:

- Prepare a dilute solution of **(S)-1-(2-chlorophenyl)ethanol** in a volatile solvent (e.g., methanol or dichloromethane).
- Inject the sample into the GC-MS system.
- The compound will be separated on the GC column and then ionized in the mass spectrometer (commonly by electron ionization).
- The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and spectral characterization of **(S)-1-(2-chlorophenyl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-(2-Chlorophenyl)ethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]

- 4. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]
- 5. 1-(2-Chlorophenyl)ethanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-1-(2-chlorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139417#physical-properties-of-s-1-2-chlorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com